![molecular formula C22H16Cl2N4O4 B2827261 (Z)-ethyl 2-((2,5-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534565-95-2](/img/structure/B2827261.png)

(Z)-ethyl 2-((2,5-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

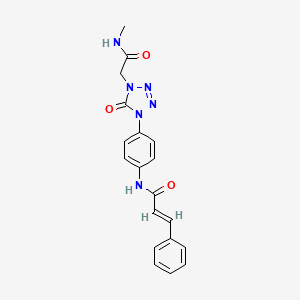

Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally similar to the compound you mentioned, have been synthesized and studied for their potential anticancer properties . These compounds contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .

Synthesis Analysis

The synthesis of these compounds often involves the use of microwave techniques . The chemical structures of the synthesized compounds are typically characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using 1H and 13C NMR spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of key intermediates with different reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using microanalysis, IR, 1H NMR, 13C NMR, and mass spectroscopy .Applications De Recherche Scientifique

Friedel-Crafts Acylation

The Friedel-Crafts acylation of aromatic compounds is a fundamental reaction in organic synthesis. It involves the formation of C-C bonds by acylating arenes using acyl chlorides or anhydrides. Here’s how this compound fits in:

- Background : Friedel-Crafts acylation is widely used in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .

Nitrogen-Rich Energetic Compounds

Research has explored the use of similar compounds in the design of heat-resistant explosives. By incorporating this compound into energetic materials, scientists aim to enhance their stability and performance . Further studies could investigate its potential as a component in novel explosives.

Glycosidase Inhibitors

The compound’s structure suggests potential as a glycosidase inhibitor. Glycosidases are enzymes involved in carbohydrate metabolism. Inhibiting these enzymes can have therapeutic implications, such as controlling blood sugar levels in diabetes or treating lysosomal storage disorders. Investigating its inhibitory activity against specific glycosidases would be valuable .

Optical and Thermal Properties

Similar compounds have been studied for their optical and thermal properties. By modifying the substituents, researchers can fine-tune these properties for applications in materials science, sensors, or optoelectronics .

Photo-induced Imino Functionalizations

The compound’s imino group could be relevant in photo-induced reactions. Investigating its reactivity under light irradiation may reveal novel transformations or synthetic pathways .

Mécanisme D'action

Target of Action

The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an inducible enzyme that is over-expressed in response to the release of several pro-inflammatory mediators . It is responsible for the production of prostaglandins (PGs) in pathological conditions .

Mode of Action

The compound interacts with the COX-2 enzyme, inhibiting its activity . The inhibition of COX-2 prevents the biosynthesis of PGs, particularly PGE2, which are known to increase pain and tissue blood flow . This results in anti-inflammatory and analgesic effects .

Biochemical Pathways

The inhibition of COX-2 by the compound affects the prostaglandin biosynthesis pathway . This pathway is responsible for the production of PGs from arachidonic acid. By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to PGH2, the precursor of various types of PGs .

Result of Action

The result of the compound’s action is a decrease in the production of PGs, particularly PGE2 . This leads to a reduction in inflammation and pain, as PGs are known to increase these symptoms . Therefore, the compound could potentially be used as an anti-inflammatory and analgesic agent .

Propriétés

IUPAC Name |

ethyl 6-(2,5-dichlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N4O4/c1-3-32-22(31)15-11-14-18(25-17-6-4-5-9-28(17)21(14)30)27(2)19(15)26-20(29)13-10-12(23)7-8-16(13)24/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFWERCXAVOQLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC(=C4)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B2827185.png)

![N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2827186.png)

![4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2827187.png)

![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2-[(4-amino-5-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B2827193.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2827196.png)